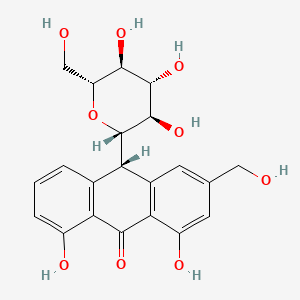

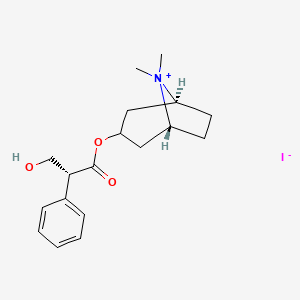

8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atropine iodomethylate is a biochemical.

Applications De Recherche Scientifique

1. Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives such as 8,8-dimethyl-8-azoniabicyclo[5.1.0] octane iodide has been studied, revealing its unique structural features like the cis-bridged aziridine ring and the distorted chair conformation of the cycloheptane ring (Trefonas & Towns, 1964).

2. Development of Muscarinic Antagonists

Compounds like (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide have been identified as potent muscarinic antagonists, suitable for treating conditions like COPD (Wan et al., 2009).

3. Exploration in Analgetic and Narcotic Antagonist Activities

Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, including derivatives of 8-Azoniabicyclo(3.2.1)octane, has shown potential in developing well-balanced antagonist-analgesic agents with low physical dependence capacity (Takeda et al., 1977).

4. Chemical Synthesis and Conformational Studies

The synthesis and study of various esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-carboxylic acid offer insights into their molecular conformation and potential chemical applications (Diez et al., 1991).

5. Novel Redox Reactions

Studies have shown that 8-Azoniabicyclo derivatives can engage in unique redox reactions, useful in synthesizing new compounds like CF3-containing 2-pyridone derivatives, displaying their versatility in organic chemistry (Sosnovskikh et al., 2003).

6. Application in Organic Syntheses

Research on derivatives like 1,2-diazabicyclo[2,2,2]octane highlights their role in synthesizing a range of bicyclic heterocycles, demonstrating their utility in organic chemistry syntheses (Mikhlina et al., 1969).

Propriétés

Numéro CAS |

17444-28-9 |

|---|---|

Nom du produit |

8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)- |

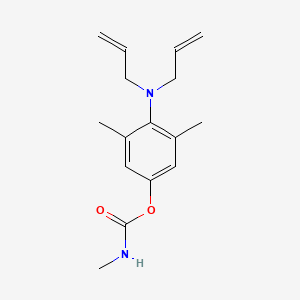

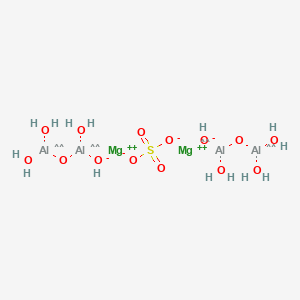

Formule moléculaire |

C18H26INO3 |

Poids moléculaire |

431.3 g/mol |

Nom IUPAC |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;iodide |

InChI |

InChI=1S/C18H26NO3.HI/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m0./s1 |

Clé InChI |

CVWRJQHABQDGRP-NHKWWXMUSA-M |

SMILES isomérique |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.[I-] |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |

SMILES canonique |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.